molecular formula C21H24N4O2 B11937064 8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

Cat. No.: B11937064
M. Wt: 364.4 g/mol
InChI Key: NQXBZPJVVGIFBJ-OAHLLOKOSA-N
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Preparation Methods

The synthetic routes and reaction conditions for BMT-090605 are not explicitly detailed in the available literature. it is known that the compound can be synthesized and provided in various forms, including its hydrochloride salt, which offers better water solubility and stability .

Chemical Reactions Analysis

BMT-090605 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against specific kinases. The compound is known to inhibit AAK1, BIKE, and GAK under specific conditions . Common reagents and conditions used in these reactions include various solvents and buffers to maintain the stability and activity of the compound. The major products formed from these reactions are the inhibited forms of the target kinases, which are crucial for studying the compound’s biological effects .

Scientific Research Applications

BMT-090605 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it helps in understanding the role of AAK1, BIKE, and GAK in cellular processes. In medicine, BMT-090605 is valuable for researching neuropathic pain and developing potential therapeutic approaches . The compound’s antinociceptive activity makes it a promising candidate for pain management studies .

Mechanism of Action

BMT-090605 exerts its effects by selectively inhibiting AAK1, BIKE, and GAK. The inhibition of these kinases disrupts their respective signaling pathways, leading to reduced pain perception and other biological effects. The molecular targets of BMT-090605 include the active sites of AAK1, BIKE, and GAK, where it binds and prevents their phosphorylation activity . This inhibition results in decreased neural activity and reduced pain sensation in neuropathic pain models .

Comparison with Similar Compounds

BMT-090605 is unique due to its high selectivity and potency as an AAK1 inhibitor. Similar compounds include other kinase inhibitors that target AAK1, BIKE, and GAK, but BMT-090605 stands out for its low IC50 values and strong antinociceptive activity . Some similar compounds are:

  • AAK1 Inhibitor 1: Another selective AAK1 inhibitor with different potency and selectivity profiles.
  • BIKE Inhibitor 2: Targets BIKE with varying degrees of selectivity and efficacy.
  • GAK Inhibitor 3: Inhibits GAK with different IC50 values and biological effects.

BMT-090605’s unique combination of selectivity, potency, and antinociceptive activity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m1/s1

InChI Key

NQXBZPJVVGIFBJ-OAHLLOKOSA-N

Isomeric SMILES

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OC[C@@H](CC(C)C)N)C#N)C

Canonical SMILES

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C

Origin of Product

United States

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